molecular formula C16H13N3O3 B13710350 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione

Cat. No.: B13710350
M. Wt: 295.29 g/mol
InChI Key: JETMMZJYQPVWCC-UHFFFAOYSA-N
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Description

3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a synthetic organic compound that belongs to the quinazolinone and piperidinedione families. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions using palladium catalysts.

    Formation of the Piperidinedione Ring: The piperidinedione ring can be synthesized through cyclization reactions involving appropriate diketone precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinazolinone or piperidinedione rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline derivatives.

    Piperidinedione Derivatives: Compounds with similar piperidinedione rings, such as 2,6-dioxopiperidine derivatives.

Uniqueness

The uniqueness of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

3-(8-ethynyl-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H13N3O3/c1-3-10-5-4-6-11-14(10)17-9(2)19(16(11)22)12-7-8-13(20)18-15(12)21/h1,4-6,12H,7-8H2,2H3,(H,18,20,21)

InChI Key

JETMMZJYQPVWCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N1C3CCC(=O)NC3=O)C#C

Origin of Product

United States

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